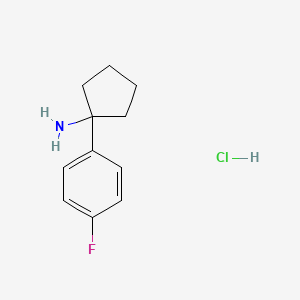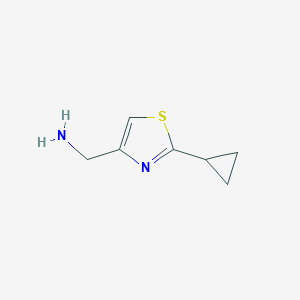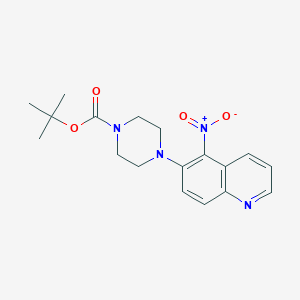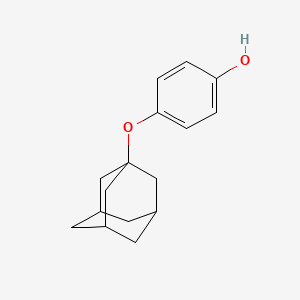
3-(3-Phenylpropoxy)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Phenylpropoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185301-70-5 . It has a molecular weight of 241.76 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “this compound” and its Inchi Code is "1S/C13H19NO.ClH/c1-2-5-12 (6-3-1)7-4-10-15-13-8-9-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H" .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 241.76 .Aplicaciones Científicas De Investigación
1. Tumor Cell Growth Inhibition
Functionalized pyrrolidines, like 3-(3-Phenylpropoxy)pyrrolidine hydrochloride, have shown potential in inhibiting the growth of tumor cells. A study demonstrated that derivatives of pyrrolidine-3,4-diol inhibited the growth of human glioblastoma and melanoma cells, highlighting their selective action towards tumor cells compared to normal cells (Fiaux et al., 2005).
2. Herbicidal Applications
This compound derivatives have been synthesized and evaluated as potential herbicides. Certain compounds within this class showed significant herbicidal activity, with a particular emphasis on specific electron-donating substituents enhancing this activity (Zhu et al., 2005).
3. Medicinal Chemistry
Pyrrolidines are integral in medicinal chemistry due to their presence in various biologically active molecules. They have been synthesized for various purposes, including antibacterial, antifungal, antimalarial, and antitubercular activities. Studies have shown that certain pyrrolidine derivatives exhibit activities comparable to established drugs (Haddad et al., 2015).
4. Synthesis of Novel Compounds
The synthesis of this compound derivatives has been explored for creating novel compounds with potential applications in various fields. These syntheses have led to new molecular structures that could be relevant in pharmacology and material science (Murthy et al., 2017).
5. Bioactivity Studies
In addition to their potential medicinal applications, pyrrolidine derivatives are studied for their bioactivity. This research can lead to the development of new drugs or materials with specific biological interactions, expanding the scope of pyrrolidine-based compounds in scientific research (Omran et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-phenylpropoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFMXJNQUVNBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)

![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)



![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)



